(2-Cyano-5-(methoxymethoxy)phenyl)boronic acid
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Overview
Description
(2-Cyano-5-(methoxymethoxy)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility and reactivity. This compound is particularly valuable in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyano-5-(methoxymethoxy)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2 .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. These methods often involve continuous flow processes to improve efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Cyano-5-(methoxymethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Substitution: The methoxymethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, sodium hydroxide
Oxidizing Agents: Hydrogen peroxide, sodium perborate
Major Products
Biaryls: Formed through Suzuki-Miyaura coupling
Scientific Research Applications
(2-Cyano-5-(methoxymethoxy)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Cyano-5-(methoxymethoxy)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.
Comparison with Similar Compounds
(2-Cyano-5-(methoxymethoxy)phenyl)boronic acid can be compared with other boronic acids, such as:
4-Methoxyphenylboronic acid: Similar in structure but lacks the cyano group, which can affect reactivity and applications.
2-Methoxyphenylboronic acid: Similar but with the methoxy group in a different position, leading to different reactivity patterns.
The presence of the cyano group in this compound makes it unique, as it can participate in additional interactions and reactions compared to its analogs .
Properties
Molecular Formula |
C9H10BNO4 |
---|---|
Molecular Weight |
206.99 g/mol |
IUPAC Name |
[2-cyano-5-(methoxymethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C9H10BNO4/c1-14-6-15-8-3-2-7(5-11)9(4-8)10(12)13/h2-4,12-13H,6H2,1H3 |
InChI Key |
AZQORIMQUFTZHU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)OCOC)C#N)(O)O |
Origin of Product |
United States |
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